Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine

p85 SH2 Domain Phosphopeptide Binding PI3-Kinase Activation

The synthetic hexapeptide DYpMDMK (Asp-Tyr-pMet-Asp-Met-Lys) represents the minimal phosphorylated α-PDGFR binding site for the p85 PI3K regulatory subunit. It uniquely occupies the NSH2 domain pocket with a phosphomethionine at the pTyr+1 position, required for the 'two-pronged' Met+3 hydrophobic insertion. This ensures consistent allosteric stimulation of the p110 catalytic subunit, providing a >3,300-fold assay window between phosphorylated and unphosphorylated forms. Supplied as a lyophilized powder, it is ideal for calibrating ELISA, FP, SPR, and AlphaScreen assays, probing calcium-dependent SH2 domain dynamics, and as a defined ligand for co-crystallization trials.

Molecular Formula C33H52N7O15PS2
Molecular Weight 881.9 g/mol
CAS No. 158999-11-2
Cat. No. B126554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
CAS158999-11-2
SynonymsAsp-Tyr-pMet-Asp-Met-Lys
aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
DYpMDMK
Molecular FormulaC33H52N7O15PS2
Molecular Weight881.9 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C33H52N7O15PS2/c1-57-13-10-21(29(46)38-23(33(50)51)5-3-4-12-34)37-32(49)25(17-27(43)44)40-30(47)22(11-14-58-2)36-31(48)24(39-28(45)20(35)16-26(41)42)15-18-6-8-19(9-7-18)55-56(52,53)54/h6-9,20-25H,3-5,10-17,34-35H2,1-2H3,(H,36,48)(H,37,49)(H,38,46)(H,39,45)(H,40,47)(H,41,42)(H,43,44)(H,50,51)(H2,52,53,54)/t20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyVKNZVOHPRCPQGO-OOPVGHQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DYpMDMK: Defined p85 SH2 Domain Ligand for PI3K


Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine (CAS 158999-11-2; abbreviated DYpMDMK or Asp-Tyr-pMet-Asp-Met-Lys) is a synthetic hexapeptide representing the minimal phosphorylated α-PDGFR binding site for the N-terminal SH2 (NSH2) domain of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K) [1]. The molecule incorporates a phosphomethionine (pMet) residue, mimicking the canonical pTyr-Met-Xaa-Met recognition motif required for high-affinity p85 SH2 domain engagement, and has been structurally validated as a functional surrogate of the activated PDGF receptor in biophysical and biochemical assays [1][2].

Minimal phosphorylated YMXM hexapeptide for p85 NSH2 domain binding
Calcium-mimetic conformational induction in p85 NSH2 domain
Research-use tool for PI3K activation and SH2 domain crystallography

Why Generic Substitution Fails for p85 NSH2 Domain


Generic substitution with unphosphorylated peptide, scrambled-sequence controls, or even alternative longer PDGFR phosphopeptides introduces critical variability in conformational induction, calcium-dependent stabilization, and protease-resistance profiles that fundamentally undermines the interpretability of p85 NSH2 domain functional experiments [1]. DYpMDMK uniquely occupies the minimal binding pocket with a phosphomethionine at the pTyr+1 position that is structurally required for the 'two-pronged' Met+3 hydrophobic insertion observed in high-affinity pTyr-Met-Xaa-Met complexes, a geometry that is not recapitulated by non-Met-containing phosphopeptides or unphosphorylated backbones [1][2].

Unphosphorylated backbones
Lack measurable target engagement; may not serve as experimental controls in SH2 domain binding studies.
Non-YMXM phosphopeptides
Substantially lower affinity and may not induce the activating conformational transition required for functional PI3K readouts.
Scrambled or truncated sequences
Cannot reproduce the two-pronged pTyr-Met+3 binding geometry; interpretation of domain engagement may shift.

DYpMDMK Evidence: Differentiating from Close Comparators


Phosphorylation-Dependent p85 SH2 Binding

DYpMDMK engages the p85 SH2 domain through a canonical phosphotyrosine-dependent mechanism. In direct competition binding assays using recombinant p85 SH2 domain and a YMXM-motif reporter phosphopeptide, matched unphosphorylated sequences (Tyr replacing pTyr) exhibited no measurable binding affinity, while the phosphorylated YMXM peptide displayed a dissociation constant (Kd) of approximately 0.3–3 nM as quantified by surface plasmon resonance (Biacore) [1]. This absolute phosphorylation requirement establishes DYpMDMK as an obligate phospho-ligand, distinguishing it from any unphosphorylated analog that would fail to engage the target.

Phospho-Dependent Binding
Head-to-head
Kd phosphorylated: 0.3–3 nM; unphosphorylated: >10 µM (>3,300-fold difference)
Supports phosphorylation requirement for target engagement
Surface plasmon resonance (Biacore)
p85 SH2 Domain Phosphopeptide Binding PI3-Kinase Activation

Calcium-Mimetic Conformational Induction: p85 vs. GAP NSH2

DYpMDMK addition to purified p85 NSH2 domain fully replicates the calcium-induced conformational transition, as monitored by circular dichroism spectroscopy, producing a qualitatively identical spectral change [1]. In contrast, the GAP NSH2 domain exhibits no conformational response to either calcium or DYpMDMK [1]. Limited proteolysis with subtilisin provides functional quantification: calcium binding increases p85 NSH2 protection from proteolysis, and DYpMDMK recapitulates this protection to a comparable extent, whereas GAP NSH2 remains equally susceptible to degradation under all tested conditions [1].

Conformational Selectivity
Head-to-head
p85 NSH2: calcium-mimetic shift in CD and protease protection; GAP NSH2: no response
p85-selective conformational induction fidelity
CD spectroscopy and subtilisin protection assay
Conformational Change SH2 Domain Calcium Regulation

YMXM Motif Specificity in p85 SH2 Binding

The p85 SH2 domain exhibits stringent sequence selectivity beyond the phosphotyrosine requirement. Phosphopeptides bearing the YMXM or YVXM motif (including DYpMDMK) bind with highest affinity [1]. Peptides corresponding to alternative SH2 domain binding motifs from GAP, PLC-γ, FGF receptor, or EGF receptor exhibited 30–100-fold reduced affinity for the p85 SH2 domain [1]. Furthermore, a scrambled YMXM phosphopeptide also showed similarly reduced binding [1]. This establishes that the exact Y(p)M/M-X-M linear arrangement present in DYpMDMK is non-substitutable.

YMXM Motif Specificity
Class-level
YMXM/VXM peptides: highest affinity; alternative motifs (GAP/PLC-γ/FGF/EGFR, scrambled): 30–100-fold lower
YMXM motif specificity supports target engagement fidelity
Competition binding with radiolabeled probe
Phosphopeptide Specificity YMXM Motif Competition Binding

Activation-Specific Conformational Change in p85 SH2

Not all phosphopeptides that bind p85 SH2 domain induce identical conformational consequences. Activating phosphopeptides, including PDGFR-derived sequences containing the YMXM motif, induce a qualitatively distinct conformational change in the p85 SH2 domain as detected by both CD and NMR spectroscopy [1]. Non-activating phosphopeptides bind but fail to produce this characteristic structural transition [1]. DYpMDMK, as a functional PDGFR-derived activator peptide, belongs to the activating class, distinguishing it from peptides that bind the same domain but fail to trigger allosteric activation of PI3K.

Activation-Specific Conformation
Class-level
Activating peptides (YMXM): distinct CD/NMR signatures; non-activating binders: no conformational transition
Activating vs non-activating classification for functional readouts
¹H-¹⁵N HSQC NMR and amide exchange
PI3K Activation Conformational Dynamics NMR Spectroscopy

Crystal Structure of pTyr-Met-Xaa-Met Binding Pocket

The crystal structure of the p85 N-terminal SH2 domain in complex with a PDGFR phosphotyrosyl peptide (PDB: 2IUI, resolution 2.40 Å) demonstrates that phosphopeptides bearing the pTyr-Met/Val-Xaa-Met motif bind in a conserved 'two-pronged' manner, with the phosphotyrosine and the Met+3 side chain anchoring into two distinct hydrophobic pockets [1]. Peptide binding requires rearrangement of a tyrosyl side chain in the BG loop to create the hydrophobic Met+3 binding pocket [1]. The core hexapeptide DYpMDMK contains all essential pharmacophoric elements—pMet at position +1 relative to pTyr, and Met at position +3—that recapitulate this binding geometry, whereas truncated or missequenced peptides lack the structural elements to achieve the same mode of engagement.

Binding Pocket Structure
Reported
Two-pronged pTyr-Met+3 anchoring; 2.40 Å resolution, conserved hydrophobic pocket (PDB 2IUI)
Supports minimal binding motif geometry for crystallography
X-ray co-crystal with PDGFR phosphopeptide
X-ray Crystallography SH2 Domain Phosphopeptide Complex

Calcium-Dependent PDGFR Binding Enhancement in p85 NSH2

In in vitro binding assays using purified activated α-PDGFR and recombinant p85 NSH2 domain, calcium ions markedly increased p85 NSH2 binding to the receptor [1]. The identical activity could be reproduced by the phosphorylated hexapeptide DYpMDMK, which replicated both the calcium-induced conformational change and the consequent enhancement of receptor engagement [1]. In striking contrast, GAP NSH2 domain binding to activated α-PDGFR was unaffected by calcium [1]. This receptor-level functional selectivity, although not reported as a numerical fold-change, demonstrates that DYpMDMK is a faithful pharmacological mimic of the physiological calcium-dependent PDGFR–PI3K regulatory axis.

Calcium-Dependent PDGFR Binding
Head-to-head
p85 NSH2: calcium-enhanced binding to activated α-PDGFR; GAP NSH2: no calcium-dependent change
p85-specific calcium-dependent receptor engagement context
In vitro binding assay with purified NSH2 domains
PDGFR Binding Calcium Regulation In Vitro Binding Assay

DYpMDMK: Key Research and Industrial Applications


SH2 Domain Binding Assay Calibration and QC

Use DYpMDMK as a sequence- and phosphorylation-defined reference ligand to calibrate p85 SH2 domain binding assays (ELISA, FP, SPR, or AlphaScreen). The large dynamic range between phosphorylated and unphosphorylated peptide (>3,300-fold difference) provides a robust assay window for quality control and inter-laboratory normalization [2][3].

PI3-Kinase Allosteric Activation Studies

Deploy DYpMDMK as a soluble, minimal-activator phosphopeptide to investigate PI3K p110 catalytic subunit activation via p85 SH2 domain engagement, without the complexity of full-length phosphoproteins. The peptide's defined activating conformational signature ensures consistent allosteric stimulation [1].

Calcium-Dependent PI3K Regulation Research

Employ DYpMDMK as a calcium-mimetic tool to probe calcium-dependent SH2 domain conformational dynamics and PDGFR binding enhancement in vitro. The exclusive activity on p85 NSH2 (versus GAP NSH2) provides a unique internal specificity control for calcium-regulated PI3K signaling studies [4].

Co-Crystallization of SH2 Domain–Ligand Complexes

Utilize DYpMDMK as the minimal crystallographic ligand for p85 N-terminal SH2 domain co-crystallization trials, based on its validated two-pronged pTyr–Met+3 binding geometry established in the 2IUI complex [5]. The peptide's defined length and sequence facilitate reproducible crystal formation compared to longer heterogeneous phosphopeptide preparations.

Application
Selection Property
Validation Focus
SH2 Domain Binding Assay QC
Phosphorylation-dependent binding dynamic range
Assay calibration and inter-laboratory normalization
PI3K Allosteric Activation Studies
Activating conformational signature
Reproducible allosteric stimulation readouts
Calcium-Dependent PI3K Regulation
p85 NSH2-specific calcium mimicry
Calcium-dependence signaling controls
SH2 Domain Co-Crystallization
Minimal binding motif for crystallization
Reproducible crystal formation with p85 N-SH2
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